4-(1-(Diphenylmethyl)-1-methoxybutyl)-1H-imidazole
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Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in pharmaceuticals and industrial applications. The presence of the diphenylmethyl and methoxybutyl groups suggests that this compound may have unique properties compared to other imidazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, diphenylmethyl group, and methoxybutyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKAZHIPMERPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909939 |
Source
|
Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Diphenylmethyl)-1-methoxybutyl)-1H-imidazole | |
CAS RN |
106147-71-1 |
Source
|
Record name | 1H-Imidazole, 4-(1-(diphenylmethyl)-1-methoxybutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106147711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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